molecular formula C23H21ClN2O3 B12010456 N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenylacetohydrazide CAS No. 357641-68-0

N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenylacetohydrazide

Katalognummer: B12010456
CAS-Nummer: 357641-68-0
Molekulargewicht: 408.9 g/mol
InChI-Schlüssel: QAEIGFFKKSBQIB-MFKUBSTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenylacetohydrazide is a synthetic organic compound with the molecular formula C21H17ClN2O2 It is known for its unique chemical structure, which includes a chlorobenzyl group, a methoxybenzylidene group, and a phenylacetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenylacetohydrazide typically involves the condensation of 4-((4-chlorobenzyl)oxy)-3-methoxybenzaldehyde with 2-phenylacetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of brominated derivatives at the benzylic position.

Wissenschaftliche Forschungsanwendungen

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenylacetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzylidene group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

357641-68-0

Molekularformel

C23H21ClN2O3

Molekulargewicht

408.9 g/mol

IUPAC-Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C23H21ClN2O3/c1-28-22-13-19(15-25-26-23(27)14-17-5-3-2-4-6-17)9-12-21(22)29-16-18-7-10-20(24)11-8-18/h2-13,15H,14,16H2,1H3,(H,26,27)/b25-15+

InChI-Schlüssel

QAEIGFFKKSBQIB-MFKUBSTISA-N

Isomerische SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl

Kanonische SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.